Cas no 1038731-97-3 (8-iodo-1,2,3,4-tetrahydroquinoline)

8-Iodo-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its iodine substituent enhances reactivity, making it a versatile intermediate for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The tetrahydroquinoline scaffold provides a rigid, nitrogen-containing heterocyclic framework, valuable in medicinal chemistry for bioactive molecule development. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined structure allows for precise functionalization, enabling the synthesis of complex derivatives for applications in drug discovery and material science. High purity grades are typically available, ensuring reproducibility in research and industrial processes.
8-iodo-1,2,3,4-tetrahydroquinoline structure
1038731-97-3 structure
Product Name:8-iodo-1,2,3,4-tetrahydroquinoline
CAS No:1038731-97-3
MF:C9H10IN
MW:259.086874485016
CID:5977049
PubChem ID:28978304
Update Time:2025-08-02

8-iodo-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 1,2,3,4-tetrahydro-8-iodo-
    • 8-iodo-1,2,3,4-tetrahydroquinoline
    • SCHEMBL16593665
    • GYQKIMYDVBKPMQ-UHFFFAOYSA-N
    • EN300-1262436
    • CS-0304946
    • 1038731-97-3
    • AKOS009254208
    • Inchi: 1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
    • InChI Key: GYQKIMYDVBKPMQ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2I)CCC1

Computed Properties

  • Exact Mass: 258.98580g/mol
  • Monoisotopic Mass: 258.98580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.678±0.06 g/cm3(Predicted)
  • Boiling Point: 321.0±31.0 °C(Predicted)
  • pka: 3.27±0.20(Predicted)

8-iodo-1,2,3,4-tetrahydroquinoline Pricemore >>

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Additional information on 8-iodo-1,2,3,4-tetrahydroquinoline

8-Iodo-1,2,3,4-Tetrahydroquinoline: A Comprehensive Overview

The compound with CAS No. 1038731-97-3, commonly referred to as 8-iodo-1,2,3,4-tetrahydroquinoline, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of tetrahydroquinoline, a heterocyclic structure that has been extensively studied for its potential applications in drug discovery and material science. The 8-iodo substitution introduces unique electronic and steric properties to the molecule, making it a valuable tool in various research domains.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 8-iodo-1,2,3,4-tetrahydroquinoline. Researchers have employed methodologies such as catalytic cross-coupling reactions and directed metallation strategies to achieve high yields and purity levels. These techniques not only enhance the scalability of the synthesis but also pave the way for further functionalization of the molecule. The ability to introduce diverse substituents at specific positions on the tetrahydroquinoline ring has opened new avenues for exploring its biological and chemical properties.

One of the most promising applications of 8-iodo-1,2,3,4-tetrahydroquinoline lies in its potential as a building block for drug development. The tetrahydroquinoline scaffold is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The presence of an iodine atom at position 8 further modulates these interactions by introducing halogen bonding capabilities. Recent studies have demonstrated that this compound exhibits selective binding to certain receptor subtypes, making it a candidate for treating conditions such as neuropathic pain and anxiety disorders.

In addition to its pharmacological applications, 8-iodo-1,2,3,4-tetrahydroquinoline has shown potential in materials science. Its aromaticity and rigid structure make it suitable for use in organic electronics. Researchers have explored its role as a component in light-emitting diodes (LEDs) and solar cells. The iodine substitution enhances the molecule's electron transport properties, which are critical for achieving high efficiency in these devices. Furthermore, its stability under thermal and photochemical conditions makes it a robust candidate for practical applications.

The study of 8-iodo-1,2,3,4-tetrahydroquinoline has also contributed to our understanding of heterocyclic chemistry. Its reactivity patterns under different reaction conditions provide insights into the behavior of similar compounds. For instance, investigations into its participation in cycloaddition reactions have revealed novel pathways for constructing complex molecular architectures. These findings not only advance fundamental chemical knowledge but also offer practical solutions for synthesizing bioactive molecules.

From an environmental perspective, the synthesis and application of 8-iodo-1,2,3,4-tetrahydroquinoline are being optimized to minimize ecological impact. Green chemistry principles are increasingly being incorporated into its production processes to reduce waste and energy consumption. This shift reflects a broader trend toward sustainable practices in chemical research and industry.

In conclusion,8-Iodo-1,2,,tetrahydroquinoline stands as a testament to the ingenuity of modern chemical research. Its versatile structure and functional groups make it a valuable asset across multiple disciplines. As ongoing studies continue to uncover new properties and applications for this compound,the future of 8-Iodo-Tetrahydroquinoline looks both exciting and promising.

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